N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrimidinyl group and a benzylamino-oxoethyl moiety, making it a versatile scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(benzylamino)-2-oxoethyl acrylate with 4-(pyrimidin-2-yl)piperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting antidepressant effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to increased neurotransmitter availability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(2-(benzylamino)-2-oxoethyl)benzamide: Known for its protective effects on pancreatic β-cells.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity.
Uniqueness
N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with monoamine oxidase and other molecular targets makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C18H22N6O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2/c25-16(21-13-15-5-2-1-3-6-15)14-22-18(26)24-11-9-23(10-12-24)17-19-7-4-8-20-17/h1-8H,9-14H2,(H,21,25)(H,22,26) |
InChI Key |
OCPAEJWURKJCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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